![molecular formula C17H13N3OS2 B2435471 2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-82-9](/img/structure/B2435471.png)
2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They have been of great interest for researchers due to their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Molecular Structure Analysis
Benzothiazoles, as a class of compounds, have a bicyclic structure with fused benzene and thiazole rings . The thiazole ring contains nitrogen and sulfur, which are electron-rich heteroatoms .
Chemical Reactions Analysis
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Scientific Research Applications
Organic Synthesis and Dye Chemistry
- Reagent in Dye Synthesis : 2-Methylbenzothiazole (the core structure of our compound) is employed in the synthesis of polycarbocyanine and thiacyanine dyes . These dyes find applications in various fields, including fluorescence imaging, sensors, and optoelectronic devices.
Antiparasitic Activity
- Anthelmintic Efficacy : Recent research has explored the anthelmintic (anti-parasitic) properties of similar compounds. For instance, a study investigated the effects of a related compound on Trichinella spiralis adult worms. The results showed that the compound up-regulated purine and pyrimidine metabolism while down-regulating sphingolipid metabolism . Although this specific compound was not tested, it suggests potential antiparasitic applications for related structures.
Materials Science and Organic Electronics
- Building Blocks for OLEDs and Organic Solar Cells : Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) (isoBBT), a structurally related compound, serves as an electron-withdrawing building block. Researchers have used it to create interesting materials for organic light-emitting diodes (OLEDs) and organic solar cells components . While not identical, the shared benzothiazole core suggests that our compound may also have relevance in this field.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-5-3-4-6-11(9)16(21)20-17-19-13-8-7-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWEIOPOYQQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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